Cas no 797755-11-4 (4-(2-Carboxyethyl)phenylboronic acid, pinacol ester)

4-(2-Carboxyethyl)phenylboronic acid pinacol ester is a boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling reactions and other organoboron chemistry applications. The pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. The carboxyethyl substituent provides additional functionalization potential, making it a versatile intermediate in pharmaceutical and materials synthesis. Its compatibility with aqueous and organic reaction conditions broadens its utility in diverse synthetic pathways. The compound is particularly valuable for constructing complex molecular architectures due to its balanced reactivity and stability profile. Care should be taken to avoid prolonged exposure to moisture to maintain integrity.
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester structure
797755-11-4 structure
Product Name:4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
CAS No:797755-11-4
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD11053827
CID:828108
Update Time:2025-06-07

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
    • 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
    • 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
    • B-4617
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanoic acid (ACI)
    • 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]propionic acid
    • MDL: MFCD11053827
    • Inchi: 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18)
    • InChI Key: FGPXTVKFNUWYEQ-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)O

Computed Properties

  • Exact Mass: 276.15300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 55.76000
  • LogP: 2.00300

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Pricemore >>

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4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Reference
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors
Grimm, Sebastian H.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(5), 692-699

Production Method 2

Reaction Conditions
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Reference
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2.5 h, rt → 80 °C
Reference
Synthesis and evaluation of (E)-2-(5-phenylpent-2-en-4-ynamido)cyclohex-1-ene-1-carboxylate derivatives as HCA2 receptor agonists
Bobileva, Olga; et al, Bioorganic & Medicinal Chemistry, 2017, 25(16), 4314-4329

Production Method 4

Reaction Conditions
1.1 Catalysts: Cyclohexanethiol ,  Rose Bengal Solvents: Dimethyl sulfoxide ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Water
Reference
Hydrocarboxylation of alkenes with formate salts via photocatalysis
Huang, Yan; et al, Youji Huaxue, 2022, 42(8), 2568-2573

Production Method 5

Reaction Conditions
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  45 °C
Reference
PQS-enabled visible-light iridium photoredox catalysis in water at room temperature
Bu, Mei-jie; et al, Green Chemistry, 2018, 20(6), 1233-1237

Production Method 6

Reaction Conditions
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Reference
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

Production Method 7

Reaction Conditions
1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethyl sulfoxide ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Solvents: Water
Reference
Photoredox Activation of Formate Salts: Hydrocarboxylation of Alkenes via Carboxyl Group Transfer
Huang, Yan; et al, ACS Catalysis, 2021, 11(24), 15004-15012

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Reference
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Reference
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Raw materials

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Preparation Products

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:797755-11-4)4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
Order Number:A864812
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:48
Price ($):181.0
Email:sales@amadischem.com

Additional information on 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester

Introduction to 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester (CAS No. 797755-11-4)

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 797755-11-4, is a specialized organoboron compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of boronic acid esters, which are widely recognized for their versatile applications in drug discovery, diagnostics, and material science. The structural features of this molecule, particularly the presence of a phenyl ring substituted with a 2-carboxyethyl group and protected as a pinacol ester, make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological assays.

The pinacol ester form of boronic acids is particularly favored in medicinal chemistry due to its enhanced stability under physiological conditions compared to free boronic acids. This stability is crucial for applications such as boron neutron capture therapy (BNCT), where prolonged circulation and controlled release of boron compounds are essential for targeted cancer therapy. The 4-(2-carboxyethyl)phenylboronic acid, pinacol ester (CAS No. 797755-11-4) is no exception and has been explored in preclinical studies for its potential role in modulating biological pathways relevant to cancer and inflammation.

Recent advancements in the field of bioconjugation have highlighted the utility of boronic acid esters as linker molecules in the development of targeted therapeutics. The 2-carboxyethyl moiety in this compound provides a reactive site for further functionalization, enabling the synthesis of conjugates that can selectively bind to biomarkers overexpressed on tumor cells or inflammatory sites. This feature has made 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester (CAS No. 797755-11-4) a subject of interest in the design of novel anticancer agents and immunotherapeutics.

In addition to its applications in drug development, this compound has shown promise in materials science, particularly in the realm of organic electronics. Boronic acid esters are known for their ability to participate in reversible covalent bonding, a property that is exploited in self-healing materials and stimuli-responsive polymers. The specific structural motif of 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester (CAS No. 797755-11-4) could potentially enhance the performance of these materials by improving their thermal stability and mechanical strength.

The synthesis of 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester (CAS No. 797755-11-4) involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key steps typically include the formation of a boronate complex followed by esterification using pinacol as the protecting group. Advances in catalytic methods have enabled more efficient synthetic routes, reducing the environmental impact and improving scalability for industrial applications.

From a biological perspective, boronic acid esters have been extensively studied for their interaction with enzymes such as glycosidases and proteases. The phenyl ring and the 2-carboxyethyl substituent in 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester (CAS No. 797755-11-4) provide a scaffold that can be tailored to modulate enzyme activity through competitive inhibition or allosteric regulation. This has led to its investigation as a lead compound in efforts to develop treatments for metabolic disorders and infectious diseases.

The growing body of research on organoboron compounds has also highlighted their potential role in nanotechnology and nanomedicine. Boron-containing materials exhibit unique properties such as high thermal conductivity and surface plasmon resonance, making them suitable for applications in nanoscale devices and drug delivery systems. The stability and reactivity profile of 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester (CAS No. 797755-11-4) suggest its suitability for incorporation into advanced nanomaterials designed for targeted diagnostics and therapy.

In conclusion, 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester (CAS No. 797755-11-4) is a multifunctional compound with broad applications across multiple scientific disciplines. Its unique structural features make it an attractive candidate for drug development, materials science, and nanotechnology. As research continues to uncover new biological targets and synthetic methodologies, the significance of this compound is expected to grow further, solidifying its position as a key player in modern chemical biology.

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Amadis Chemical Company Limited
(CAS:797755-11-4)4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
A864812
Purity:99%
Quantity:5g
Price ($):181.0
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